molecular formula C12H11NO B11908991 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile CAS No. 72605-01-7

2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile

Cat. No.: B11908991
CAS No.: 72605-01-7
M. Wt: 185.22 g/mol
InChI Key: PAANBDAGTCQLRZ-UHFFFAOYSA-N
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Description

2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C12H11NO This compound is characterized by a naphthalene ring system that is partially hydrogenated and contains a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 1-tetralone, which is a key intermediate.

    Formation of Intermediate: The 1-tetralone undergoes a reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride.

    Cyclization and Oxidation: The intermediate product is then cyclized and oxidized to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the naphthalene ring system can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new compounds with desired properties.

Comparison with Similar Compounds

  • 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
  • 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Comparison:

  • 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group, making it more acidic and reactive in different types of chemical reactions.
  • 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: The presence of a hydroxyl group adds additional reactivity and potential for hydrogen bonding.
  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: The amino and fluoro substituents introduce unique electronic and steric effects, influencing the compound’s reactivity and potential applications.

This detailed article provides a comprehensive overview of 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetonitrile, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

72605-01-7

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-4,10H,5-7H2

InChI Key

PAANBDAGTCQLRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CC#N

Origin of Product

United States

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